2-Bromo-2-phenylacetyl chloride

Organic Synthesis Bifunctional Reagents Sequential Functionalization

2-Bromo-2-phenylacetyl chloride (α-bromophenylacetyl chloride) is a bifunctional halogenated acyl chloride with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol. The compound possesses two electrophilic centers—an acid chloride and an α-bromo benzylic position—which enables sequential or orthogonal functionalization strategies.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 19078-72-9
Cat. No. B106964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-phenylacetyl chloride
CAS19078-72-9
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)Cl)Br
InChIInChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
InChIKeyUDEJUBDPPQVWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-phenylacetyl chloride (CAS 19078-72-9) for Pharmaceutical Intermediates and Chiral Building Blocks


2-Bromo-2-phenylacetyl chloride (α-bromophenylacetyl chloride) is a bifunctional halogenated acyl chloride with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol [1]. The compound possesses two electrophilic centers—an acid chloride and an α-bromo benzylic position—which enables sequential or orthogonal functionalization strategies . It is primarily supplied as a clear liquid with a density of 1.57 g/mL at 20°C and commercial purities ranging from 95% to 98% . The compound serves as a key intermediate in the synthesis of chiral initiators, mesoionic heterocycles, and β-lactam antibiotics [2][3].

Why 2-Bromo-2-phenylacetyl chloride Cannot Be Replaced by Chloro or Unsubstituted Analogs in Regio- and Stereoselective Synthesis


Generic substitution with 2-chloro-2-phenylacetyl chloride, phenylacetyl chloride, or simple α-bromoacetyl halides is not technically valid because the bromo substituent provides a distinct reactivity profile that enables tandem transformations not accessible to the chloro analog [1]. The C–Br bond at the benzylic position is more labile than the C–Cl bond, facilitating selective nucleophilic substitution or metal-catalyzed cross-coupling at the α-carbon while the acid chloride moiety remains intact for orthogonal amidation or esterification . Furthermore, the phenyl group imparts configurational stability and a chromophoric handle, distinguishing this reagent from simpler α-bromoacetyl halides such as bromoacetyl bromide or 2-bromoisobutyryl bromide, which lack the steric and electronic control necessary for stereoselective transformations and chiral auxiliary chemistry [2]. The quantitative evidence below substantiates these functional differentiations.

Quantitative Evidence Guide for 2-Bromo-2-phenylacetyl chloride (CAS 19078-72-9) Versus In-Class Analogs


Bifunctional Reactivity: Acid Chloride Coupling Followed by Benzylic Bromide Substitution

2-Bromo-2-phenylacetyl chloride contains two electrophilic sites: an acid chloride (C=O-Cl) and an α-bromo benzylic position (C-Br). This bifunctionality enables a tandem two-step sequence—first, acylation of an amine or alcohol via the acid chloride; second, nucleophilic substitution or metal-catalyzed coupling at the α-carbon—without intermediate purification . In contrast, the chloro analog, 2-chloro-2-phenylacetyl chloride (CAS 2912-62-1), has a less labile C–Cl bond (bond dissociation energy approximately 397 kJ/mol for C–Cl versus 280 kJ/mol for C–Br in related benzylic systems), which substantially reduces its utility for sequential functionalization under mild conditions [1]. The experimental protocol for synthesizing N-menthyl α-bromophenylacetamide demonstrates this selectivity: the acid chloride reacts with menthylamine at room temperature over 3 hours (addition) plus 8 hours (stirring) to yield the amide, leaving the α-bromo group intact for subsequent ATRP initiation [2].

Organic Synthesis Bifunctional Reagents Sequential Functionalization Chiral Auxiliaries

Chiral ATRP Initiator Synthesis: Stereochemical Integrity and Polymerization Control

2-Bromo-2-phenylacetyl chloride is a critical precursor for chiral atom transfer radical polymerization (ATRP) initiators. In a study by Wang et al., the compound was reacted with menthylamine to produce N-menthyl α-bromophenylacetamide, one of five optically active alkyl bromides evaluated for helix-sense-selective polymerization of 1-phenyldibenzosuberyl methacrylate (PDBSMA) [1]. The chiral ATRP initiators were designed such that the bromine atom is not directly attached to the chiral center, preventing racemization of the primary radical during the initiating step [1]. This design principle is uniquely enabled by the α-bromo-α-phenylacetyl scaffold; simpler α-bromoacetyl halides (e.g., bromoacetyl bromide) lack the α-phenyl group necessary for stereochemical control and configurational stability . The resulting poly-PDBSMA exhibited optical activity in the THF-soluble fraction, confirming that helix-sense selectivity was achieved. By comparison, ethyl α-chlorophenylacetate (the chloro analog) was used in related photo-ATRP studies but exhibits different activation kinetics due to the stronger C–Cl bond [2].

Chiral Polymerization ATRP Initiators Helix-Sense-Selective Polymerization Stereochemistry

Mesoionic Heterocycle Synthesis: Annulation with Selenoamides

2-Bromo-2-phenylacetyl chloride acts as a 1,2-bielectrophile in the annulation reaction with monoprotonic selenoamide derivatives to form anhydro-4-hydroxy-1,3-selenazolium hydroxide mesoionic ring systems . The reaction exploits the compound's ability to undergo nucleophilic attack at the acid chloride carbonyl, followed by intramolecular displacement of bromide at the α-carbon, forming a five-membered heterocycle. Potts et al. demonstrated that this annulation proceeds with varying degrees of stability depending on the selenoamide substitution pattern, and the resulting mesoionic compounds undergo cycloaddition with dimethyl acetylenedicarboxylate to yield pyridones with extrusion of selenium . By comparison, 2-bromo-2-ethoxycarbonylacetyl chloride (an aliphatic ester analog) also participated in the same reaction, but the phenyl-substituted derivative (target compound) exhibited distinct stability profiles and cycloaddition regioselectivity due to the aromatic π-system . This differentiation is critical for medicinal chemistry applications where mesoionic scaffolds serve as bioisosteres.

Mesoionic Compounds Heterocyclic Chemistry Selenazolium Hydroxides Cycloaddition

Physical Property Differentiation: Density and Boiling Point Versus Chloro Analog

Physical property data provide a practical basis for differentiating 2-bromo-2-phenylacetyl chloride from its chloro analog (2-chloro-2-phenylacetyl chloride, CAS 2912-62-1) in procurement and handling. The target compound has a measured density of 1.57 g/mL at 20°C (liquid) , which is approximately 20% higher than the chloro analog's density of 1.303 g/mL at 20°C [1]. This density difference reflects the heavier bromine atom (atomic mass 79.9) versus chlorine (atomic mass 35.5). Additionally, the target compound boils at 110°C under reduced pressure (2.5 Torr) [2], whereas the chloro analog boils at 120°C under 23 mmHg pressure [1]. Under standardized pressure (760 mmHg), the target compound's predicted boiling point is 252.8°C , compared to 228°C for the chloro analog [3]. These property differences are not merely academic; they influence solvent selection, distillation protocols, and storage conditions. The target compound requires long-term storage at -20°C , while the chloro analog is typically stored under inert gas at 2–8°C [1].

Physical Properties Density Boiling Point Procurement Specification

Optimal Application Scenarios for 2-Bromo-2-phenylacetyl chloride Based on Verified Evidence


Synthesis of Chiral ATRP Initiators for Helix-Sense-Selective Polymerization

This compound is the optimal acylating agent for preparing chiral ATRP initiators such as N-menthyl α-bromophenylacetamide, where the α-phenyl group ensures configurational stability and the benzylic bromide serves as the initiating site without racemization [1]. The bifunctional nature permits amidation under mild conditions (3 h addition + 8 h stirring at RT) while preserving the α-bromo group for subsequent polymerization initiation [1]. Alternative acyl chlorides (e.g., chloro analogs or aliphatic bromides) cannot replicate this stereochemical integrity and initiation efficiency, as demonstrated by the successful helix-sense-selective polymerization of PDBSMA yielding optically active THF-soluble polymers [1].

Construction of Mesoionic Selenazolium Hydroxide Heterocycles

In heterocyclic chemistry, 2-bromo-2-phenylacetyl chloride functions as a 1,2-bielectrophile in annulation reactions with selenoamide derivatives, forming anhydro-4-hydroxy-1,3-selenazolium hydroxide mesoionic ring systems . The phenyl substituent modulates the stability and cycloaddition reactivity of the resulting mesoionic compounds, distinguishing it from aliphatic ester analogs such as 2-bromo-2-ethoxycarbonylacetyl chloride . This application is particularly valuable for medicinal chemistry programs exploring mesoionic bioisosteres and cycloaddition-derived pyridone scaffolds .

Precursor to β-Lactam Antibiotic Intermediates

2-Bromo-2-phenylacetyl chloride is a documented precursor to 6β-((Ξ)-2-bromo-2-phenyl-acetylamino)-penicillanic acid (CAS 41128-27-2), a penicillin derivative [2]. The α-bromo-α-phenylacetyl moiety serves as the N-acyl side chain in this β-lactam scaffold, and the compound's reactivity profile enables acylation of the 6-aminopenicillanic acid nucleus under controlled conditions [2]. The bromine atom at the benzylic position provides a handle for further diversification or radiolabeling, offering synthetic flexibility not available with the corresponding chloro or unsubstituted phenylacetyl analogs .

High-Density Liquid Reagent Requiring Specialized Storage and Handling

With a density of 1.57 g/mL at 20°C—approximately 20% higher than the chloro analog—2-bromo-2-phenylacetyl chloride requires consideration of this property in solvent selection, biphasic extractions, and volumetric measurements . The compound is a corrosive liquid (UN 3265, Hazard Class 8, Packing Group II) that must be stored long-term at -20°C to prevent decomposition, contrasting with the chloro analog's storage at 2–8°C [3]. These physical and safety specifications make the compound suitable for laboratories equipped with cold-chain storage and corrosive material handling protocols, and procurement decisions should account for the associated hazmat shipping requirements .

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